7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile
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Overview
Description
7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile typically involves the cyclization of appropriate precursors. The reaction conditions often include the use of a base such as cesium carbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and pyrrole rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as inhibitors of fibroblast growth factor receptors (FGFRs), which are targets for cancer therapy.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: It is used in studies related to cell proliferation and apoptosis due to its interaction with specific cellular pathways.
Mechanism of Action
The mechanism of action of 7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to reduced cell proliferation and increased apoptosis in cancer cells . The pathways involved include the RAS-MEK-ERK and PI3K-Akt signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another pyrrolopyridine derivative with similar biological activities.
1H-Pyrazolo[3,4-b]pyridine: A related compound with applications in medicinal chemistry.
1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione: Known for its biomedical applications.
Uniqueness
7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic properties and biological activities. Its ability to inhibit FGFRs with high potency makes it a valuable compound for cancer research .
Properties
Molecular Formula |
C9H7N3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
7-methyl-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H7N3/c1-6-4-11-5-7-2-8(3-10)12-9(6)7/h2,4-5,12H,1H3 |
InChI Key |
BBBZTVIRMAKGBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC2=C1NC(=C2)C#N |
Origin of Product |
United States |
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